molecular formula C17H24N4O4S B3010119 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1428372-87-5

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B3010119
CAS No.: 1428372-87-5
M. Wt: 380.46
InChI Key: QTMKHVJIDKNQIO-UHFFFAOYSA-N
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Description

N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS: 1428372-87-5, molecular formula: C₁₇H₂₄N₄O₄S, molecular weight: 380.5 g/mol) is a sulfonamide derivative characterized by a hybrid structure combining a piperidine-furan carbonyl unit and a 1,3,5-trimethylpyrazole sulfonamide moiety.

Key structural features include:

  • Furan-3-carbonyl group: A heterocyclic aromatic ring with a ketone substituent, which may enhance lipophilicity and π-π stacking interactions.
  • Piperidine ring: A six-membered amine ring that can improve solubility and serve as a scaffold for functionalization.
  • Trimethylpyrazole sulfonamide: A sulfonamide group linked to a methylated pyrazole, a motif associated with antiproliferative and anti-inflammatory activities in related compounds .

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-12-16(13(2)20(3)19-12)26(23,24)18-10-14-4-7-21(8-5-14)17(22)15-6-9-25-11-15/h6,9,11,14,18H,4-5,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMKHVJIDKNQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising a pyrazole ring, a piperidine moiety, and a furan carbonyl group. The molecular formula is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S with a molecular weight of approximately 418.5 g/mol . The presence of the sulfonamide group is particularly noteworthy, as it often contributes to the pharmacological properties of similar compounds.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar pyrazole derivatives have been shown to inhibit various enzymes such as BRAF(V600E), EGFR, and telomerase, which are crucial in cancer pathways . The sulfonamide group may enhance binding affinity to target enzymes.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), leading to changes in intracellular signaling pathways. This interaction can elevate calcium ion levels through inositol trisphosphate action .

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For example, compounds similar to this compound have demonstrated effective inhibition against various cancer cell lines. A study highlighted that certain pyrazole derivatives inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has potential anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Antibacterial Activity

Several studies have reported that pyrazole derivatives exhibit antibacterial effects against various pathogens. For instance, one derivative was found to disrupt bacterial cell membranes, leading to cell lysis and death . This mechanism suggests that this compound may also possess antibacterial properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its pharmacological profile:

Functional Group Effect on Activity
Pyrazole RingEnhances antitumor activity
Furan CarbonylMay contribute to enzyme inhibition
Sulfonamide GroupAssociated with antibacterial properties

The interplay between these groups can dictate the compound's efficacy and selectivity towards biological targets.

Case Study 1: Antitumor Efficacy

In an experimental study involving a series of pyrazole derivatives, one compound showed significant inhibition of BRAF(V600E) activity in vitro. This inhibition led to reduced cell viability in melanoma cell lines, highlighting the potential of pyrazole-based compounds in cancer therapy .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of a related pyrazole derivative in a mouse model of acute inflammation. The results indicated a marked decrease in edema and pro-inflammatory cytokine levels following treatment with the compound, suggesting its therapeutic potential in managing inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has been investigated for its antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors associated with disease pathways.

Table 1: Potential Biological Activities

Activity TypeDescription
AntimicrobialExhibits activity against various bacterial strains.
AnticancerShows promise in inhibiting cancer cell proliferation.
Anti-inflammatoryMay modulate inflammatory pathways in biological systems.

Biological Research

The compound serves as a biochemical probe due to its ability to interact with specific proteins, making it valuable in studying cellular mechanisms and signaling pathways. Its structural features allow it to modulate various biological processes, including inflammation and apoptosis.

Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the growth of human cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Material Science

This compound is also being explored for its potential applications in developing advanced materials. Its unique chemical structure allows for modifications that can enhance properties such as solubility , stability , and reactivity , making it suitable for use in various industrial applications.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Formation of Furan Derivative : The furan carbonyl group is synthesized from furan derivatives.
  • Piperidine Modification : Piperidine is modified through reductive amination to introduce the desired substituents.
  • Coupling Reaction : The final product is formed through coupling reactions under controlled conditions using bases like triethylamine.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structural analogs of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, highlighting differences in substituents, molecular weight, and reported activities:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Reported Activity/Notes Evidence Source
Target Compound (CAS: 1428372-87-5) C₁₇H₂₄N₄O₄S 380.5 Furan-3-carbonyl, trimethylpyrazole No direct activity data
(R)-1,3,5-Trimethyl-N-(1-(naphthalen-1-yl)ethyl)-1H-pyrazole-4-sulfonamide (MR-S1-15) C₂₁H₂₅N₃O₂S 391.5 Naphthalen-1-yl, trimethylpyrazole Antiproliferative (U937 cells, IC₅₀ not specified)
N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (15) C₂₂H₂₄N₆O₃S 476.5 Phenylpiperazinyl, pyridine sulfonamide Synthesized for enzyme inhibition studies
1,3,5-Trimethyl-N-(2-(1H-indol-3-yl)ethyl)-1H-pyrazole-4-sulfonamide (MR-S1-17) C₁₇H₂₁N₅O₂S 367.4 Indole-ethyl, trimethylpyrazole Lower yield (49%), no activity data
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (25) C₁₈H₁₈ClN₅O₃S 421.9 Chlorophenyl, trimethylpyrazole IR/NMR characterized; potential kinase inhibitor

Key Comparative Insights

Structural Diversity: The target compound distinguishes itself via the furan-3-carbonyl-piperidine linker, which is absent in analogs like MR-S1-15 (naphthalene) or compound 15 (phenylpiperazinyl-pyridine). This substitution may alter pharmacokinetic properties, such as metabolic stability or membrane permeability .

Biological Activity: Antiproliferative Potential: MR-S1-15 and related pyrazole sulfonamides were screened against U937 lymphoma cells, though IC₅₀ values are unspecified. The target compound’s furan group could modulate activity via interactions with aromatic residues in biological targets . Enzyme Inhibition: Compound 25’s chlorophenyl and pyridine groups are associated with kinase inhibition, while the target’s furan may target different enzymes (e.g., cytochrome P450 isoforms) .

Physicochemical Properties :

  • The target compound has a lower molecular weight (380.5 g/mol) compared to phenylpiperazinyl analogs (e.g., compound 15: 476.5 g/mol), which may enhance bioavailability .
  • The absence of halogen atoms (e.g., Cl in compound 25) in the target compound could reduce toxicity risks but may also decrease binding affinity to hydrophobic pockets .

Q & A

Q. What are the recommended synthetic routes for preparing N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?

A common approach involves coupling a piperidine-furan carbonyl intermediate with a sulfonamide-containing pyrazole precursor. For example, sulfonamide derivatives can be synthesized via nucleophilic substitution using K₂CO₃ in DMF as a base and solvent, as demonstrated in analogous pyrazole-sulfonamide syntheses . Reaction optimization may require controlled temperature (room temperature to 60°C) and inert atmospheres to prevent side reactions. Purification typically involves column chromatography or recrystallization.

Q. How can researchers characterize the compound’s purity and structural integrity?

Key analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan carbonyl resonance at ~7.5 ppm for aromatic protons, sulfonamide S=O stretching at ~1350 cm⁻¹ in IR) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C₁₉H₂₄N₄O₄S).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, though this requires high-purity crystals .

Q. What are the critical stability considerations during storage and handling?

The compound should be stored at room temperature in a desiccator to avoid hydrolysis of the sulfonamide or furan carbonyl groups. Stability tests under varying pH and humidity conditions (e.g., 25°C/60% RH) are recommended, as sulfonamides are prone to degradation in acidic/basic environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Analog synthesis : Introduce substituents at the pyrazole’s 1,3,5-methyl positions or modify the furan ring (e.g., halogenation, methylation) to assess impact on target binding .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on sulfonamide’s hydrogen-bonding potential and furan’s π-π stacking .
  • In vitro assays : Test analogs against relevant enzyme targets (e.g., carbonic anhydrase, kinases) with IC₅₀ determination via fluorescence or absorbance assays .

Q. What experimental strategies resolve contradictions in solubility or reactivity data?

  • DoE (Design of Experiments) : Apply factorial design to test variables like solvent polarity (DMF vs. THF), temperature, and catalysts. For example, flow chemistry systems enable precise control over reaction parameters and reproducibility .
  • Comparative studies : Use HPLC to quantify degradation products under stressed conditions (e.g., heat, light) and identify labile functional groups .

Q. How can researchers address low yields in the final coupling step?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings or peptide coupling reagents (e.g., HATU) for amide bond formation .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide reactivity, while additives like DMAP improve acylation efficiency .

Q. What methodologies validate the compound’s mechanism of action in biological systems?

  • Cellular assays : Use fluorescence-based probes (e.g., Ca²⁺ imaging) to monitor intracellular signaling changes.
  • Protein binding studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity and kinetics .
  • Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to predict in vivo half-life .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Sulfonamide Derivatives

ParameterExample ConditionsReference
Reaction solventDMF, 25–60°C, N₂ atmosphere
BaseK₂CO₃ (1.2 equiv)
PurificationSilica gel chromatography (EtOAc/hexane)
Yield optimizationFlow chemistry with DoE

Q. Table 2. Analytical Characterization Data

TechniqueKey ObservationsReference
¹H NMR (DMSO-d₆)δ 2.25 (s, 3H, CH₃), 3.10 (m, piperidine-H)
IR (KBr)1640 cm⁻¹ (C=O), 1314 cm⁻¹ (SO₂)
HRMS[M+H]⁺ calc. 405.1498, found 405.1501

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